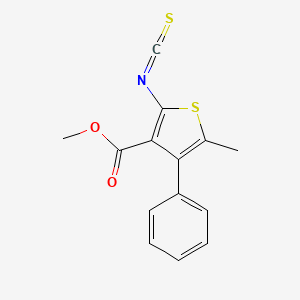

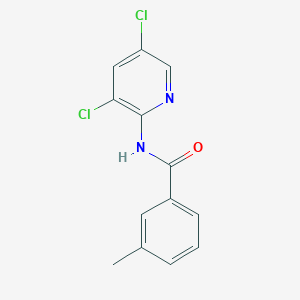

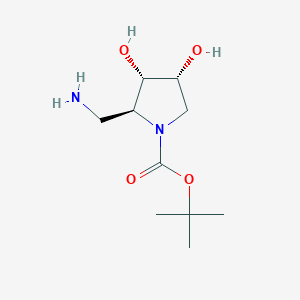

![molecular formula C15H12N4O3 B2373737 1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 118888-57-6](/img/structure/B2373737.png)

1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a chemical compound. Its molecular formula is C7H8N4O3 .

Synthesis Analysis

The synthesis of similar compounds involves intramolecular cyclization based on previously synthesized chloroacetamides . The possibility of using these compounds in the synthesis of previously unknown 2-aminomethyloxazolo derivatives by nucleophilic substitution with various amines and a cyclic amide has been shown .Molecular Structure Analysis

The molecular weight of “1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is 196.1634 .Chemical Reactions Analysis

The chemical reactions involving similar compounds include intramolecular cyclization and nucleophilic substitution .Applications De Recherche Scientifique

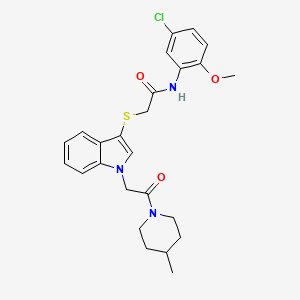

Organic Electronics

This compound is used in organic electronics as an efficient n-type dopant . When brought onto a Au (111) surface, it anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .

Molecular Machines

The compound has been used to build molecular machines, such as molecular rotors and nanocars . It displays a sequential unidirectional rotational motion through six defined orientations with a probability higher than 95% .

Antileishmanial Activity

Compounds similar to this have shown potent antileishmanial activities . They have been synthesized and their structures have been verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Antimalarial Activity

These compounds have also shown promising antimalarial activities . They have been evaluated against Plasmodium berghei infected mice .

Biological Activities

Oxazole derivatives, which this compound is a part of, have shown a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .

Drug Discovery

This compound could be a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents . It could also be used in the development of new chemical entities in medicinal and pharmaceutical chemistry .

Mécanisme D'action

Target of Action

It is known that imidazole derivatives, which share a similar heterocyclic structure, are key components to functional molecules used in a variety of applications . They are often deployed in pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

Imidazole derivatives are known to exhibit a broad range of chemical and biological properties, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .

Propriétés

IUPAC Name |

2,4-dimethyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c1-17-12-11(13(20)18(2)15(17)21)19-8-10(22-14(19)16-12)9-6-4-3-5-7-9/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMWRLBYPPLKHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2373656.png)

![2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2373662.png)

![3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2373671.png)

![6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373674.png)